molecular formula C14H15NO3 B5084267 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- CAS No. 18144-62-2

2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo-

Cat. No.: B5084267
CAS No.: 18144-62-2
M. Wt: 245.27 g/mol
InChI Key: DIHKPWRAFNUESX-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- is a chemical compound belonging to the benzopyran family. Benzopyrans, also known as chromenes, are a class of organic compounds characterized by a benzene ring fused to a pyran ring. This particular compound is notable for its diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- typically involves the reaction of benzopyran derivatives with diethylamine and appropriate carboxylating agents. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale organic synthesis techniques. These methods prioritize efficiency and yield, utilizing optimized reaction conditions and catalysts to produce the compound in significant quantities. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

Common reagents used in these reactions include sodium borohydride for reduction, and various oxidizing agents such as potassium permanganate for oxidation. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

Major products formed from these reactions include hydroxy derivatives, oxo derivatives, and substituted benzopyran compounds. These products are often used as intermediates in further chemical synthesis .

Scientific Research Applications

2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-2-oxo-N-(2-phenylethyl)-2H-chromene-3-carboxamide
  • 2H-1-Benzopyran-3-carbonitrile, 2-oxo-
  • 2H-1-Benzopyran-2-one

Uniqueness

Compared to similar compounds, 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo- is unique due to its specific diethyl substitution at the carboxamide group. This structural feature imparts distinct chemical properties and biological activities, making it particularly useful in various applications .

Properties

IUPAC Name

N,N-diethyl-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-3-15(4-2)13(16)11-9-10-7-5-6-8-12(10)18-14(11)17/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKPWRAFNUESX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC2=CC=CC=C2OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30171156
Record name 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18144-62-2
Record name 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018144622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carboxamide, N,N-diethyl-2-oxo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30171156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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